7,7-DIMETHYL-2-(MORPHOLIN-4-YL)-5H,7H,8H-PYRANO[4,3-B]PYRIDINE-3-CARBONITRILE
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Overview
Description
7,7-DIMETHYL-2-(MORPHOLIN-4-YL)-5H,7H,8H-PYRANO[4,3-B]PYRIDINE-3-CARBONITRILE is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. The compound contains a pyrano[4,3-b]pyridine core, which is a fused ring system combining pyridine and pyran rings, along with a morpholine substituent. This combination of structural elements imparts the compound with distinct chemical and biological properties.
Preparation Methods
The synthesis of 7,7-DIMETHYL-2-(MORPHOLIN-4-YL)-5H,7H,8H-PYRANO[4,3-B]PYRIDINE-3-CARBONITRILE typically involves multi-step synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction may start with the formation of an intermediate through the condensation of a pyridine derivative with a suitable aldehyde or ketone. This intermediate is then subjected to cyclization in the presence of a base or acid catalyst to form the pyrano[4,3-b]pyridine core. The morpholine substituent is introduced through nucleophilic substitution reactions, where a morpholine derivative reacts with the core structure under controlled conditions .
Chemical Reactions Analysis
7,7-DIMETHYL-2-(MORPHOLIN-4-YL)-5H,7H,8H-PYRANO[4,3-B]PYRIDINE-3-CARBONITRILE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form larger, more complex structures.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of other heterocyclic compounds and complex molecules.
Biology: It has shown promise in biological studies, particularly in the development of new pharmaceuticals and bioactive molecules.
Medicine: Research has indicated potential therapeutic applications, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 7,7-DIMETHYL-2-(MORPHOLIN-4-YL)-5H,7H,8H-PYRANO[4,3-B]PYRIDINE-3-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. Additionally, the compound’s structural features allow it to interact with microbial cell membranes, disrupting their integrity and exerting antimicrobial effects .
Comparison with Similar Compounds
When compared to other similar compounds, 7,7-DIMETHYL-2-(MORPHOLIN-4-YL)-5H,7H,8H-PYRANO[4,3-B]PYRIDINE-3-CARBONITRILE stands out due to its unique combination of a pyrano[4,3-b]pyridine core and a morpholine substituent. Similar compounds include:
7,7-Dimethyl-2-morpholino-5,6,7,8-tetrahydroquinazolin-4-yl derivatives: These compounds share the morpholine substituent but have a different core structure.
N,N-Dimethyl-2-(morpholin-4-yl)ethanamine: This compound contains a morpholine group but lacks the pyrano[4,3-b]pyridine core.
Indole derivatives: While structurally different, indole derivatives also exhibit diverse biological activities and are used in various therapeutic applications
Properties
IUPAC Name |
7,7-dimethyl-2-morpholin-4-yl-5,8-dihydropyrano[4,3-b]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-15(2)8-13-12(10-20-15)7-11(9-16)14(17-13)18-3-5-19-6-4-18/h7H,3-6,8,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQVYLWPNIPHWST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=NC(=C(C=C2CO1)C#N)N3CCOCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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